molecular formula C23H15ClFN3OS B2721848 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536712-32-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2721848
CAS No.: 536712-32-0
M. Wt: 435.9
InChI Key: YUYJWUXXKFUXQE-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJWUXXKFUXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Pyrimidoindole Structure: The final step involves the cyclization of the intermediate compounds to form the pyrimidoindole structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may enhance its biological activity and selectivity. The combination of these structural features makes it a valuable compound for further research and development.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (commonly referred to as MFCD14844799) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H14_{14}ClFN4_{4}OS
  • IUPAC Name : 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
  • CAS Number : Not explicitly listed but associated with ChemDiv Compound ID E196-0361.

Antimicrobial Activity

Research indicates that compounds similar to MFCD14844799 exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains and fungi. A study noted that certain pyrimidine derivatives demonstrated zones of inhibition ranging from 16 mm against pathogenic bacteria to over 50% inhibition against fungal strains like Fusarium oxysporum .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and are targets for drug development in treating conditions like Alzheimer's disease and urinary infections .

Anticancer Properties

Pyrimidoindole derivatives have been investigated for anticancer activity. The structural motifs present in MFCD14844799 suggest potential interactions with cancer cell pathways. For example, a related compound was found to inhibit cell proliferation in various cancer cell lines, indicating that modifications on the pyrimidine structure can lead to enhanced cytotoxic effects .

Study 1: Antimicrobial Screening

In a recent study evaluating the antimicrobial efficacy of several pyrimidine derivatives, MFCD14844799 was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited moderate antibacterial activity with IC50 values comparable to established antibiotics .

Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that MFCD14844799 inhibited AChE with an IC50 value of 45 µM. This level of inhibition suggests potential utility in the treatment of neurodegenerative diseases where AChE modulation is beneficial .

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